An In-depth Technical Guide to the Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
An In-depth Technical Guide to the Synthesis of (4-Fluoropiperidin-4-yl)methanol Hydrochloride
This technical guide provides a detailed protocol for the synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing with the protection of the piperidine nitrogen, followed by reduction of a carboxylate group, and concluding with deprotection and salt formation.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1254115-16-6 | [1][2] |
| Molecular Formula | C₆H₁₂FNO・HCl | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Purity | Typically ≥95% | [1][2] |
| Physical Form | Solid | [3] |
| Storage | Room temperature, under inert gas (Argon) | [3] |
Synthetic Pathway
The synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride can be achieved through a three-step process, as illustrated in the workflow diagram below. The pathway begins with the readily available N-Boc-4-fluoropiperidine-4-carboxylic acid.
Caption: Synthetic route for (4-Fluoropiperidin-4-yl)methanol hydrochloride.
Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Step 1: Synthesis of N-Boc-(4-fluoropiperidin-4-yl)methanol
Principle: The carboxylic acid functionality of N-Boc-4-fluoropiperidine-4-carboxylic acid is selectively reduced to a primary alcohol using a borane-tetrahydrofuran complex.
Procedure:
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To a solution of N-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere, is added borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.
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The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
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The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
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Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford N-Boc-(4-fluoropiperidin-4-yl)methanol.
| Parameter | Value |
| Starting Material | N-Boc-4-fluoropiperidine-4-carboxylic acid |
| Reagent | Borane-tetrahydrofuran complex (1M in THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14 hours |
| Work-up | Quenching with Methanol and NaHCO₃, Extraction |
| Purification | Flash Column Chromatography |
| Expected Yield | 80-90% |
Step 2: Synthesis of (4-Fluoropiperidin-4-yl)methanol hydrochloride
Principle: The N-Boc protecting group is removed under acidic conditions using hydrochloric acid in an organic solvent, which concurrently forms the hydrochloride salt of the desired product.
Procedure:
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N-Boc-(4-fluoropiperidin-4-yl)methanol (1.0 eq) is dissolved in a minimal amount of 1,4-dioxane.
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A solution of 4 M HCl in 1,4-dioxane (4.0 eq) is added to the mixture at room temperature.
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The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield (4-Fluoropiperidin-4-yl)methanol hydrochloride as a solid.
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The product is dried under vacuum.
| Parameter | Value |
| Starting Material | N-Boc-(4-fluoropiperidin-4-yl)methanol |
| Reagent | 4 M HCl in 1,4-Dioxane |
| Solvent | 1,4-Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Evaporation and Trituration with Diethyl Ether |
| Purification | Filtration and Washing |
| Expected Yield | >95% |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the piperidine ring protons and the hydroxymethyl protons. |
| ¹³C NMR | Signals for the carbons of the piperidine ring and the hydroxymethyl group. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom. |
| Mass Spec. | Molecular ion peak corresponding to the free base [M+H]⁺. |
| Purity (HPLC) | ≥95% |
Safety Precautions
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All manipulations should be carried out in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
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Borane-tetrahydrofuran complex is a flammable and corrosive reagent and should be handled with care under an inert atmosphere.
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Hydrochloric acid is corrosive and should be handled with appropriate caution.
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Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
